1-(4-Methyl-6-(propylamino)pyridin-3-yl)propan-1-one
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Overview
Description
1-(4-Methyl-6-(propylamino)pyridin-3-yl)propan-1-one is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a methyl group, a propylamino group, and a propanone moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of 1-(4-Methyl-6-(propylamino)pyridin-3-yl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-pyridinecarboxaldehyde with propylamine under basic conditions to form the corresponding Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired product. Industrial production methods may involve similar steps but on a larger scale, with optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(4-Methyl-6-(propylamino)pyridin-3-yl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-Methyl-6-(propylamino)pyridin-3-yl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(4-Methyl-6-(propylamino)pyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.
Comparison with Similar Compounds
1-(4-Methyl-6-(propylamino)pyridin-3-yl)propan-1-one can be compared with other similar compounds, such as:
1-(pyridin-4-yl)ethan-1-one: This compound has a similar pyridine ring but lacks the propylamino and methyl groups.
1- (6-Methyl-2- (phenylamino)pyrimidin-4-yl)propan-2-one: This compound has a pyrimidine ring instead of a pyridine ring and a phenylamino group instead of a propylamino group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1-[4-methyl-6-(propylamino)pyridin-3-yl]propan-1-one |
InChI |
InChI=1S/C12H18N2O/c1-4-6-13-12-7-9(3)10(8-14-12)11(15)5-2/h7-8H,4-6H2,1-3H3,(H,13,14) |
InChI Key |
AJQDESDGOAYRCC-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC=C(C(=C1)C)C(=O)CC |
Origin of Product |
United States |
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